ethyl 2-{[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 2-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes an indole ring system substituted with ethoxy and methyl groups, and an amido-benzoate moiety.
Preparation Methods
The synthesis of ETHYL 2-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a common choice . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
ETHYL 2-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
ETHYL 2-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE can be compared with other indole derivatives, such as:
ETHYL 5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE: This compound has similar structural features but different functional groups, leading to different biological activities.
ETHYL 5-METHYLINDOLE-2-CARBOXYLATE: This compound is used in similar applications but has a different substitution pattern on the indole ring. The uniqueness of ETHYL 2-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE lies in its specific substitution pattern and the presence of the amido-benzoate moiety, which can confer unique biological and chemical properties.
Properties
Molecular Formula |
C21H22N2O4 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 2-[(5-ethoxy-1-methylindole-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H22N2O4/c1-4-26-15-10-11-18-14(12-15)13-19(23(18)3)20(24)22-17-9-7-6-8-16(17)21(25)27-5-2/h6-13H,4-5H2,1-3H3,(H,22,24) |
InChI Key |
GTTZNOXMAGPKSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=CC=C3C(=O)OCC)C |
Origin of Product |
United States |
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